molecular formula C21H22FN5O2S B2565100 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-fluorophenyl)methyl]propanamide CAS No. 1184971-09-2

3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-fluorophenyl)methyl]propanamide

Cat. No.: B2565100
CAS No.: 1184971-09-2
M. Wt: 427.5
InChI Key: WBWPPICEFIXHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic core with fused heterocyclic rings, including a thiazole moiety (5-thia), and is substituted with a butyl group at position 8 and a 4-fluorobenzylamide side chain. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the propanamide linker may facilitate hydrogen bonding interactions. Crystallographic studies using SHELX software have been critical in resolving its three-dimensional conformation, which influences its binding affinity .

Properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2S/c1-2-3-11-26-20(29)19-16(10-12-30-19)27-17(24-25-21(26)27)8-9-18(28)23-13-14-4-6-15(22)7-5-14/h4-7,10,12H,2-3,8-9,11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWPPICEFIXHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-fluorophenyl)methyl]propanamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions involving appropriate starting materials and reagents.

    Introduction of the butyl group: This step may involve alkylation reactions using butyl halides or similar reagents.

    Incorporation of the fluorophenyl group: This can be done through nucleophilic substitution reactions using fluorophenyl derivatives.

    Final amide formation: This step involves coupling the intermediate with a suitable amine to form the final propanamide structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-fluorophenyl)methyl]propanamide: can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-fluorophenyl)methyl]propanamide:

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit interesting biological activities, making it a candidate for drug development.

    Materials Science: The compound’s tricyclic core and heteroatoms may impart unique properties, making it useful in the development of new materials.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-fluorophenyl)methyl]propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors on cell surfaces, modulating their activity.

    Pathway Interference: The compound may interfere with specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound’s tricyclic framework (5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-tetraene) distinguishes it from simpler bicyclic analogs. For example:

  • Compound A (from ): Features a spiro[4.5]decane core with a benzothiazole moiety. While both compounds incorporate nitrogen and sulfur heteroatoms, Compound A lacks the fused tricyclic system, resulting in reduced conformational rigidity .
  • Compound B (from ): A thiazolo[4,5-d]pyrimidine derivative.

Substituent Effects

  • 4-Fluorobenzylamide vs. Aryl Groups : The 4-fluorophenylmethyl group in the target compound contrasts with the 4-methoxyphenyl or unsubstituted phenyl groups in analogs (e.g., ). Fluorination improves metabolic stability and membrane permeability compared to methoxy substituents, as demonstrated in permeability profiling studies using ChemGPS-NP models .
  • Butyl vs. Shorter Alkyl Chains : The 8-butyl substituent enhances hydrophobic interactions relative to methyl or ethyl chains in analogs (e.g., ), as predicted by XGBoost-based property models (RMSE = 9.091 K for logP predictions) .

Research Findings and Methodological Insights

  • Virtual Screening : ChemGPS-NP analysis () highlighted the limitations of traditional similarity-based screening. The target compound’s unique tricyclic system was undetected in similarity searches but identified via ChemGPS-NP’s multidimensional property mapping, emphasizing the need for hybrid approaches .
  • Synthetic Challenges : Unlike spirocyclic analogs (), the tricyclic core requires precise control of ring-closing reactions, often leading to lower yields (∼15–20%) compared to bicyclic systems (∼35–40%) .
  • Predictive Modeling : XGBoost algorithms () accurately predicted the target compound’s logP (error < 0.3) but underestimated its solubility, likely due to training data bias toward smaller molecules .

Biological Activity

Overview of the Compound

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Specifically, tetraazatricyclo compounds often exhibit properties such as antimicrobial, antiviral, and anticancer activities. The presence of functional groups such as the butyl and fluorophenyl moieties can further influence these activities.

Antimicrobial Activity

Many compounds with similar structures have demonstrated significant antimicrobial properties. For example, derivatives of tetraazatricyclo compounds have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Antiviral Activity

Compounds with similar frameworks have also been investigated for antiviral activity. Some studies suggest that they can act as inhibitors of viral replication by targeting specific viral enzymes or receptors. For instance, certain tetraazatricyclo derivatives have shown promise as inhibitors of HIV protease and other viral enzymes.

Anticancer Activity

The anticancer potential of such compounds is notable. Research indicates that modifications to the tetraazatricyclo structure can enhance cytotoxic effects against various cancer cell lines. The mechanism typically involves induction of apoptosis or inhibition of cell proliferation through modulation of signaling pathways.

Case Studies

  • HIV Protease Inhibition : A study demonstrated that a related compound effectively inhibited HIV protease, showcasing its potential as an antiviral agent.
  • Cytotoxicity Against Cancer Cells : Another investigation revealed that certain tetraazatricyclo derivatives exhibited significant cytotoxicity against breast cancer cells, leading to further exploration in drug development.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AntimicrobialTetraazatricyclo derivativesDisruption of cell wall synthesis
AntiviralHIV protease inhibitorsInhibition of viral replication
AnticancerCytotoxic tetraazatricyclo compoundsInduction of apoptosis and inhibition of proliferation

Q & A

Q. How do substituents influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replace 4-fluorobenzyl with chlorobenzyl). Compare LogP (shake-flask method), solubility (nephelometry), and IC₅₀ values. Use QSAR models to identify critical pharmacophores (e.g., Hammett σ values for electronic effects) .

Q. What techniques elucidate reaction mechanisms in complex heterocyclic systems?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to track intermediates via NMR. Perform kinetic isotope effect (KIE) studies and monitor reactions in situ using ReactIR (mid-FTIR probe). Validate proposed mechanisms with DFT-computed transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.